molecular formula C7H12ClNO2 B6319501 (1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride CAS No. 1212489-75-2

(1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride

Cat. No.: B6319501
CAS No.: 1212489-75-2
M. Wt: 177.63 g/mol
InChI Key: XWVAMMMWNZVEAH-ARDPDPPTSA-N
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Description

(1R)-2-Azabicyclo[221]heptane-4-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that makes it an interesting subject for various scientific studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride typically involves the use of Diels-Alder reactions, which are well-known for creating bicyclic structures. One common method involves the reaction of furans with olefinic or acetylenic dienophiles . This method allows for the creation of the bicyclic structure in a highly stereoselective manner.

Industrial Production Methods

Industrial production of this compound often involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include moderate temperatures and the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the bicyclic structure, leading to different functional groups.

    Substitution: Substitution reactions are common, where different substituents can be introduced to the bicyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride involves its interaction with molecular targets through its bicyclic structure. This interaction can lead to various biological effects, depending on the specific target and pathway involved. The compound’s unique structure allows it to fit into specific binding sites, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets (1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride apart from similar compounds is its specific stereochemistry and the presence of the hydrochloride group, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in certain synthetic and medicinal applications.

Properties

IUPAC Name

(1R)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-6(10)7-2-1-5(3-7)8-4-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7?;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVAMMMWNZVEAH-ARDPDPPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1NC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C[C@@H]1NC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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